4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane
CAS No.:
Cat. No.: VC18049603
Molecular Formula: C11H17IO
Molecular Weight: 292.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17IO |
|---|---|
| Molecular Weight | 292.16 g/mol |
| IUPAC Name | 4-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]oxane |
| Standard InChI | InChI=1S/C11H17IO/c12-11-6-10(7-11,8-11)5-9-1-3-13-4-2-9/h9H,1-8H2 |
| Standard InChI Key | AQRLMWWUDBVVGK-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1CC23CC(C2)(C3)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a bicyclo[1.1.1]pentane scaffold, a highly strained carbocyclic system with three fused rings. The iodine substituent occupies the 3-position of the bicyclo framework, while a methylene bridge connects the bicyclo system to an oxane ring. This arrangement imposes significant steric constraints and electronic effects, influencing both reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅IO |
| Molecular Weight | 278.13 g/mol |
| IUPAC Name | 4-[(3-Iodobicyclo[1.1.1]pentan-1-yl)methyl]oxane |
| CAS Number | 2680533-05-3 |
The bicyclo[1.1.1]pentane core exhibits a bond angle distortion of approximately 60°, resulting in a strain energy of 59 kcal/mol . This strain enhances the compound’s reactivity, particularly in ring-opening and cross-coupling reactions.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the bridgehead protons of the bicyclo system, which resonate upfield due to diamagnetic shielding. The iodine atom induces characteristic splitting patterns in the ¹³C NMR spectrum, while infrared (IR) spectroscopy confirms the presence of the ether linkage in the oxane ring . X-ray crystallography further resolves the spatial arrangement, showing a bond length of 1.54 Å for the central bicyclo carbon-carbon bonds .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane typically proceeds via a three-step strategy:
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Bicyclo[1.1.1]pentane Scaffold Formation: A [2+2] photocycloaddition of 1,3-diiodopropane generates the bicyclo framework under UV irradiation .
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Iodination: Electrophilic iodination using iodine monochloride (ICl) selectively functionalizes the 3-position of the bicyclo system .
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Oxane Coupling: A nucleophilic substitution reaction attaches the oxane ring via a methylene bridge, often employing potassium tert-butoxide as a base in dimethyl sulfoxide (DMSO) .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bicyclo Formation | UV light, 1,3-diiodopropane | 62 |
| Iodination | ICl, CH₂Cl₂, 0°C | 78 |
| Oxane Coupling | Oxane-CH₂Br, KOtBu, DMSO | 85 |
Industrial Scalability
Industrial production faces challenges due to the sensitivity of the bicyclo system to ring-opening under acidic or basic conditions. Continuous flow reactors have been adopted to enhance yield and reproducibility, minimizing side reactions such as deiodination or oxane hydrolysis .
Physicochemical Properties
Stability Profile
The compound demonstrates pH-dependent stability, with rapid degradation under strongly acidic or basic conditions. Neutral aqueous solutions (pH 7) exhibit stability for over one week at 25°C, making the compound suitable for biological assays .
Table 3: Stability Under Varied pH Conditions
| pH | Half-Life (25°C) | Degradation Pathway |
|---|---|---|
| 2 | 4.2 hours | Oxane ring hydrolysis |
| 7 | >7 days | No significant degradation |
| 10 | 8.5 hours | Iodine elimination |
Solubility and Partitioning
The oxane ring improves aqueous solubility compared to non-polar bicyclo analogs. Experimental logP values indicate moderate lipophilicity (logP = 1.8), facilitating membrane permeability in drug delivery applications .
Reactivity and Functionalization
Halogen-Based Reactivity
The iodine substituent undergoes facile substitution in cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids proceed with 1.8× faster kinetics than analogous benzene derivatives, attributed to the bicyclo system’s strain .
Strain-Driven Transformations
The high ring strain promotes unique reactivity, such as photolytic ring-opening to generate diradical intermediates. These intermediates participate in [2+2] cycloadditions with alkenes, enabling the construction of complex polycyclic architectures .
Table 4: Comparative Reaction Kinetics
| Reaction Type | Relative Rate (vs Benzene Analog) |
|---|---|
| SN2 Substitution | 3.2× faster |
| Suzuki Coupling | 1.8× faster |
| Photolytic Ring-Opening | 12× faster |
Biological and Pharmacological Relevance
Bioisosteric Applications
The compound serves as a non-classical bioisostere for tert-butyl groups and internal alkynes, offering improved metabolic stability and solubility. In protease inhibitor design, it reduces off-target interactions by minimizing hydrophobic contacts .
Enzyme Inhibition Studies
Preliminary assays indicate moderate inhibition (IC₅₀ = 12 µM) of γ-secretase, a therapeutic target for Alzheimer’s disease. Molecular docking simulations suggest the iodine atom participates in halogen bonding with the enzyme’s active site .
Industrial and Material Science Applications
Molecular Rods and MOFs
The rigid bicyclo scaffold has been incorporated into metal-organic frameworks (MOFs) to enhance thermal stability. MOFs derived from this compound exhibit BET surface areas exceeding 1,200 m²/g, making them candidates for gas storage .
Liquid Crystal Development
Functionalization with mesogenic groups yields liquid crystals with low clearing temperatures (T₃₃ = 85°C) and broad nematic phases, suitable for display technologies .
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